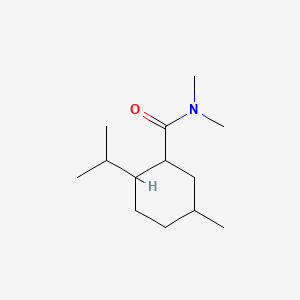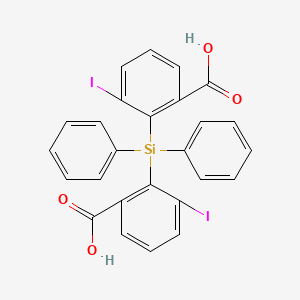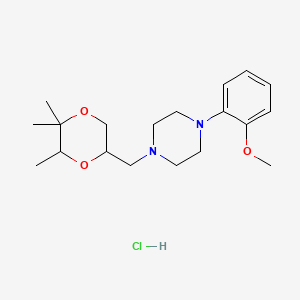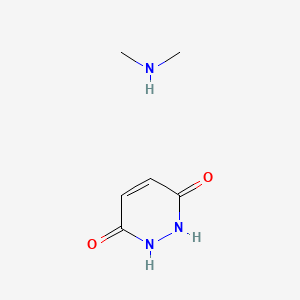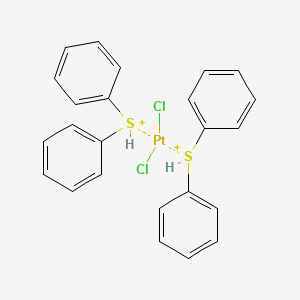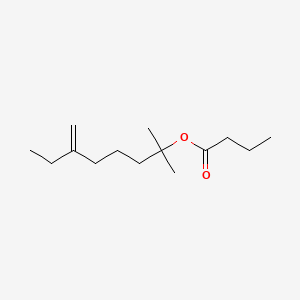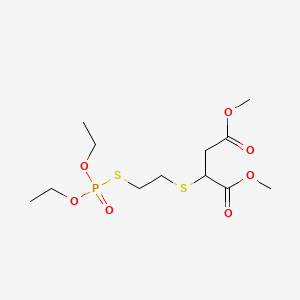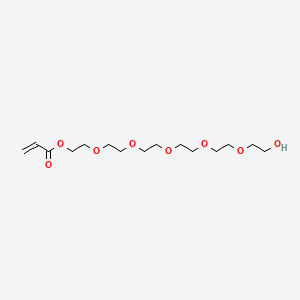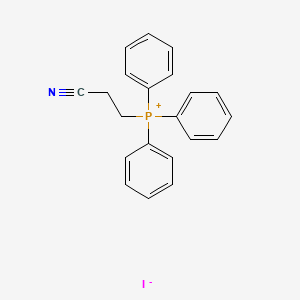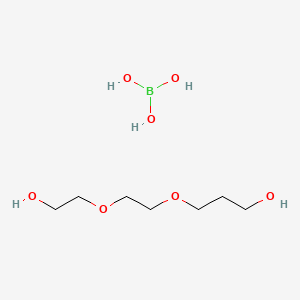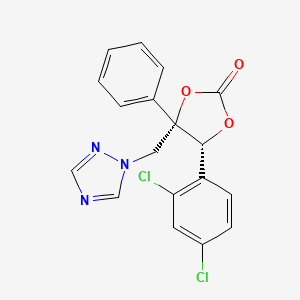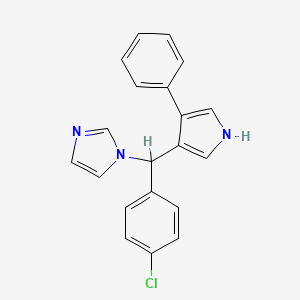
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a 1H-pyrrol-3-yl group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using appropriate reagents such as aryl halides.
Incorporation of the Phenyl and Pyrrol Groups: The phenyl and pyrrol groups can be attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: This compound has a similar imidazole core but lacks the 4-chlorophenyl and pyrrol groups.
4-(4-Chlorophenyl)-1H-imidazole: This compound contains the 4-chlorophenyl group but lacks the phenyl and pyrrol groups.
Diphenyl-1H-imidazole: This compound contains two phenyl groups but lacks the 4-chlorophenyl and pyrrol groups.
The unique combination of functional groups in 1H-Imidazole, 1-((4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
170938-54-2 |
|---|---|
Molecular Formula |
C20H16ClN3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H16ClN3/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H |
InChI Key |
DDOGGMRPOOHGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


